molecular formula C8H7IN2 B1450012 6-Iodo-3-methyl-1H-indazole CAS No. 1082041-53-9

6-Iodo-3-methyl-1H-indazole

Cat. No. B1450012
CAS RN: 1082041-53-9
M. Wt: 258.06 g/mol
InChI Key: WZFXTMDHAKOGFQ-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1082041-53-9 . It has a molecular weight of 258.06 .


Synthesis Analysis

The synthesis of 1H-indazole, which is similar to 6-Iodo-3-methyl-1H-indazole, has been studied . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 6-Iodo-3-methyl-1H-indazole can be represented by the SMILES string CC1=NNC2=C1C=CC(I)=C2 . The InChI code for the compound is 1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

6-Iodo-3-methyl-1H-indazole is a solid compound . It is light yellow to brown in color .

Scientific Research Applications

Anticancer Applications

“6-Iodo-3-methyl-1H-indazole” derivatives have been extensively studied for their potential as anticancer agents. They have been found to exhibit inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . These compounds can induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Anti-Inflammatory Properties

The structural motif of indazole is known to possess anti-inflammatory properties. The C-3 functionalization of 1H-indazole, which includes the 6-Iodo-3-methyl variant, can lead to the production of pharmaceutical precursors used in the treatment of various inflammatory diseases .

Antidepressant and Antihypertensive Effects

Indazole compounds, including the 6-Iodo-3-methyl variant, have been reported to have medicinal applications as antidepressants and antihypertensives. These applications are based on the ability of these compounds to interact with biological targets that play a role in mood regulation and blood pressure control .

Antibacterial Activity

The indazole nucleus is a component in several compounds with antibacterial activity. Research into 6-Iodo-3-methyl-1H-indazole could lead to the development of new antibacterial agents that are effective against resistant strains of bacteria .

Enzyme Inhibition

Indazole derivatives are known to inhibit various enzymes, such as HIV protease, aldol reductase, and acetylcholinesterase inhibitors. This makes them valuable in the design of drugs targeting these enzymes for the treatment of conditions like HIV, diabetes, and Alzheimer’s disease .

Synthetic Methodologies

Apart from direct medicinal applications, 6-Iodo-3-methyl-1H-indazole is also significant in synthetic chemistry. It can be used in transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of indazoles via the formation of C–N and N–N bonds, which are crucial steps in the creation of complex organic molecules .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used when handling the compound .

properties

IUPAC Name

6-iodo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFXTMDHAKOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650578
Record name 6-Iodo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3-methyl-1H-indazole

CAS RN

1082041-53-9
Record name 6-Iodo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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